HIV-1 gp160 Inhibitory Activity: Class-Level Inference from the Closest Structurally Characterized Analog
No direct gp160 binding data exist for [2-(2,4-dimethoxyanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate. However, the closest available analog—1,3-benzodioxole-5-carboxylic acid [2-(2,4-dimethoxyanilino)-2-oxoethyl] ester (CAS not assigned, BindingDB ID BDBM95305)—shows IC₅₀ values of 47,700–67,000 nM against HIV-1 gp160 in a fluorescence polarization assay curated by the Scripps Research Institute Molecular Screening Center [1]. Whether the target compound, which carries a 2-methoxyphenylacetate in place of the benzodioxole-5-carboxylate, retains any gp160 affinity cannot be asserted without direct testing. This evidence is therefore classified as class-level inference only, and procurement decisions for antiviral screening programs must be made with the understanding that the 2-methoxyphenylacetate side chain may either enhance or abolish the weak micromolar activity observed in the benzodioxole analog.
| Evidence Dimension | HIV-1 envelope glycoprotein gp160 binding affinity (IC₅₀) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | 1,3-benzodioxole-5-carboxylic acid [2-(2,4-dimethoxyanilino)-2-oxoethyl] ester: IC₅₀ 47,700 nM (mean of three determinations: 67,000 nM, 47,700 nM, 54,400 nM) [1] |
| Quantified Difference | Not calculable; target compound lacks data. |
| Conditions | Fluorescence polarization assay; HIV-1 gp160 target; Scripps Research Institute Molecular Screening Center; curated by PubChem BioAssay (AID 651848). |
Why This Matters
Defines the upper bound of class-level potency for antiviral applications, but does not constitute a procurement rationale without confirmatory testing of the target compound.
- [1] BindingDB BDBM95305. IC₅₀ data: 6.70E+4 nM, 4.77E+4 nM, 5.44E+4 nM. Target: Envelope glycoprotein gp160 (HIV-1). Assay: PubChem AID 651848. View Source
